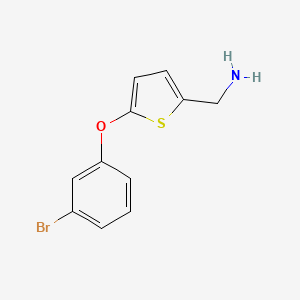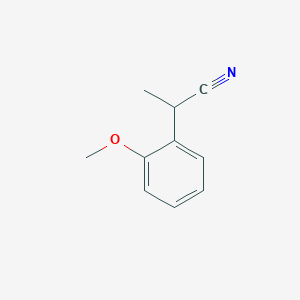
Benzeneacetonitrile, 2-methoxy-A-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetonitrile, 2-methoxy-A-methyl-, also known as 2-(2-methoxyphenyl)propanenitrile, is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a nitrile group attached to a methylated acetonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-methoxy-A-methyl- typically involves the reaction of 2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of Benzeneacetonitrile, 2-methoxy-A-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Benzeneacetonitrile, 2-methoxy-A-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methoxybenzoic acid.
Reduction: 2-methoxyphenylpropanamine.
Substitution: 2-methoxy-5-nitrobenzeneacetonitrile, 2-methoxy-4-chlorobenzeneacetonitrile.
科学的研究の応用
Benzeneacetonitrile, 2-methoxy-A-methyl- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzeneacetonitrile, 2-methoxy-A-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
Similar Compounds
- Benzeneacetonitrile, 4-methoxy-
- Benzeneacetonitrile, 3-methoxy-
- Benzeneacetonitrile, 2-methyl-
Uniqueness
Benzeneacetonitrile, 2-methoxy-A-methyl- is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,1-2H3 |
InChIキー |
IHBPMWBJAWZDBI-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


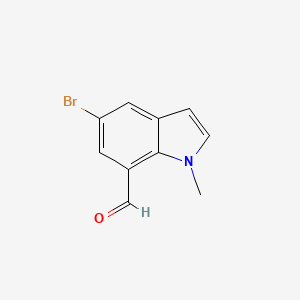
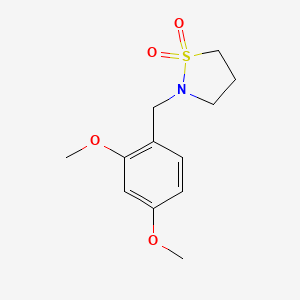
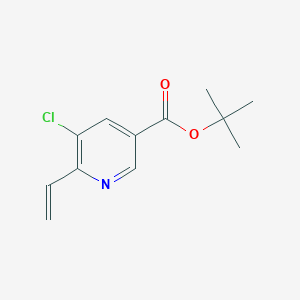
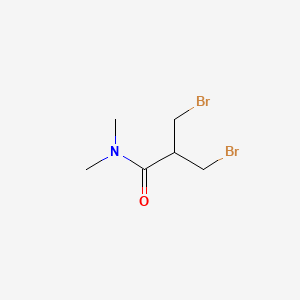
![6-(3-Iodo-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B8372501.png)
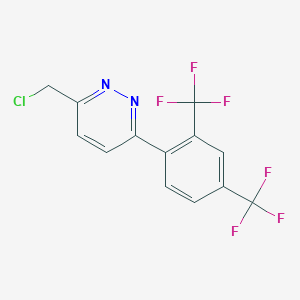
![4-[(2-Nitrophenyl)ethyl]morpholine](/img/structure/B8372532.png)

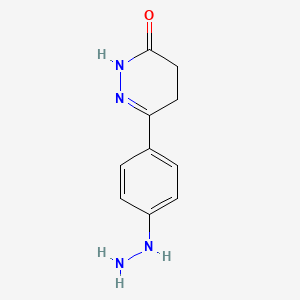
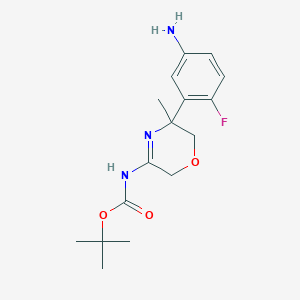
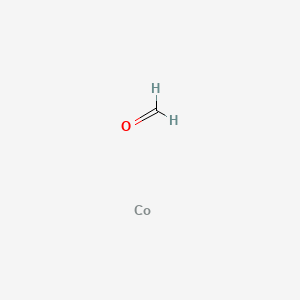
![N-methoxy-N-methylimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B8372563.png)
![3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile](/img/structure/B8372565.png)
